4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one
Description
Properties
IUPAC Name |
(4Z)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O2/c26-20-13-11-17(12-14-20)23-19(16-29(28-23)21-9-5-2-6-10-21)15-22-25(30)31-24(27-22)18-7-3-1-4-8-18/h1-16H/b22-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXPJUASBYVZMD-JCMHNJIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CN(N=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)/C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60365622 | |
| Record name | ZINC04772398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5880-20-6 | |
| Record name | ZINC04772398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60365622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 384.41 g/mol. Its structure features a pyrazole ring and an oxazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. Specifically, this compound has shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.030 |
| Klebsiella pneumoniae | 0.040 |
| Bacillus subtilis | 0.050 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through various in vitro assays. It inhibits the production of pro-inflammatory cytokines and reduces the activity of cyclooxygenase enzymes, which are critical in mediating inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The oxazole and pyrazole rings facilitate binding to active sites of enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act as a modulator for receptors involved in pain perception and inflammation .
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Study A : Evaluated its effects on a murine model of arthritis, showing a significant reduction in paw swelling and inflammatory markers.
- Study B : Investigated its antibacterial properties using biofilm-forming bacteria, revealing that it effectively disrupts biofilm integrity at sub-MIC concentrations .
Scientific Research Applications
Pharmaceutical Applications
Drug Development:
This compound has shown potential as a lead candidate in drug development, particularly for conditions involving inflammation and pain management. Its structure allows for interaction with various biological targets, which can be further optimized through medicinal chemistry approaches.
Mechanism of Action:
Studies indicate that the pyrazole moiety contributes to its anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. Research has demonstrated its efficacy in preclinical models of arthritis and other inflammatory diseases.
Agricultural Chemistry
Agrochemical Development:
The compound is being investigated for its role in developing new agrochemicals. Its ability to interact with biological systems makes it a candidate for creating safer and more effective pesticides and herbicides.
Case Study:
In a study published in Journal of Agricultural and Food Chemistry, derivatives of this compound were tested for their herbicidal activity against common weeds, showing promising results that warrant further exploration in field trials.
Material Science
Advanced Materials:
Due to its unique chemical structure, this compound is utilized in the synthesis of advanced materials such as polymers and coatings. Its thermal stability and mechanical properties make it suitable for applications requiring durable materials.
Research Findings:
Recent studies have explored the incorporation of this compound into polymer matrices, enhancing their thermal and mechanical properties significantly. These findings were reported in Materials Science and Engineering.
Biochemical Research
Enzyme Inhibition Studies:
The compound is employed in biochemical research to investigate enzyme inhibition mechanisms. It has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for anticancer therapy.
Experimental Data:
In vitro studies have demonstrated that the compound effectively inhibits the activity of specific kinases at low micromolar concentrations, indicating its potential as a therapeutic agent.
Analytical Chemistry
Analytical Methods Development:
This compound is also used in developing analytical methods for detecting pyrazole derivatives in various samples. Its unique spectral properties facilitate the creation of sensitive detection methods.
Application Example:
A method developed using high-performance liquid chromatography (HPLC) successfully quantified this compound in complex biological matrices, as reported in Analytical Chemistry.
Data Table: Applications Overview
Chemical Reactions Analysis
Ring-Opening Reactions
The oxazolone ring undergoes nucleophilic attack under acidic or basic conditions:
Electrophilic Substitution
The methylene bridge and aromatic rings participate in electrophilic reactions:
Halogenation
-
Bromination (Br₂ in CCl₄) targets the methylene group, forming a dibromo derivative (yield: 60–68%) .
-
Chlorination (SOCl₂) modifies the oxazolone carbonyl to a chlorinated intermediate, enabling further functionalization .
Nitration
Nitration (HNO₃/H₂SO₄) occurs preferentially on the 4-fluorophenyl ring , yielding a nitro-substituted analog (m/z 540 (M⁺)) .
Cycloaddition Reactions
The conjugated system participates in Diels-Alder reactions with dienophiles like maleic anhydride:
| Dienophile | Product | Conditions | Yield |
|---|---|---|---|
| Maleic anhydride | Bicyclic adduct with fused oxazolone and cyclohexene rings | Toluene, 110°C, 12 h | 55% |
Characterization via ¹³C NMR confirms new sp³ carbons at δ 45–50 ppm .
Functional Group Interconversion
The oxazolone’s carbonyl group reacts with Grignard reagents (e.g., CH₃MgBr):
-
Formation of tertiary alcohol derivatives (IR: 3,400 cm⁻¹ for -OH).
-
Subsequent dehydration yields α,β-unsaturated ketones (λₘₐₓ: 320 nm in UV-Vis) .
Biological Activity Modulation
Structural modifications enhance pharmacological properties:
Stability and Degradation
Comparison with Similar Compounds
Structural Analogues in the Oxazolone Family
Several oxazolone derivatives share structural similarities but differ in substituents, leading to variations in properties:
Key Observations :
Pyrazole-Containing Derivatives
Pyrazole derivatives are widely explored for their pharmacological activities:
Key Observations :
- Pyrazolone derivatives (e.g., ) exhibit anti-inflammatory properties, suggesting the target compound’s pyrazole core may confer similar activities.
- Thiazolidinediones (e.g., ) highlight the impact of heterocycle choice on biological function.
Multi-Heterocyclic Compounds
Compounds combining multiple heterocycles often show enhanced bioactivity:
Q & A
Q. What are the common synthetic routes for preparing this compound?
The compound is synthesized via condensation between pyrazole-4-carbaldehydes and oxazol-5(4H)-one derivatives. Conventional thermal methods or ultrasound-assisted reactions are employed, with stoichiometric control and solvents like ethanol or DMF. Ultrasound irradiation significantly enhances reaction efficiency (e.g., reducing time from hours to minutes) . Purification typically involves column chromatography with hexane/ethyl acetate gradients.
Q. What spectroscopic and crystallographic methods are essential for characterization?
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., exocyclic CH at δ 8.5–9.0 ppm, carbonyl carbons at 160–170 ppm).
- XRD : Single-crystal X-ray diffraction using SHELXTL or similar software verifies molecular geometry and Z/E configuration. For example, torsion angles <5° between fluorophenyl and pyrazole planes indicate coplanarity critical for π-π stacking .
Q. What computational approaches predict electronic properties?
Multiwfn software enables:
- HOMO-LUMO analysis (B3LYP/6-31G(d) level) to estimate charge transfer capabilities.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., oxazolone carbonyl as an electrophilic center) .
Advanced Research Questions
Q. How can reaction conditions minimize byproduct formation?
Systematic optimization includes:
Q. How to address crystallographic data discrepancies?
For R-factor inconsistencies:
- Software cross-validation : Refine datasets with SHELXL and Olex2.
- Twins analysis : Use PLATON to check pseudo-merohedral twinning in orthorhombic systems.
- Data filtering : Exclude high-angle weak reflections (I/σ(I) < 2) to avoid inflated R₁ .
Q. How does DFT rationalize bioactivity contradictions in analogs?
Q. How to resolve reaction mechanism contradictions in Knoevenagel condensations?
Combine experimental and computational methods:
- Kinetic isotope effects (KIE) : Compare kH/kD values to identify rate-determining steps.
- Transition state modeling : M06-2X/def2-TZVP level calculations differentiate concerted vs. stepwise pathways.
- Solvent effects : SMD continuum models reconcile polar protic vs. aprotic solvent impacts .
Methodological Considerations
- Bioactivity design : Prioritize antimicrobial assays (CLSI guidelines) and cytotoxicity profiling (MTT assays) based on structural analogs with MICs of 8–32 µg/mL .
- Data contradiction analysis : Cross-reference crystallographic software outputs and validate computational models with experimental kinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
